molecular formula C11H10N2 B11915074 2-Cyclopropylquinoxaline

2-Cyclopropylquinoxaline

Cat. No.: B11915074
M. Wt: 170.21 g/mol
InChI Key: RDVLTQFWTYTNTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopropylquinoxaline is a nitrogen-containing heterocyclic compound, characterized by a quinoxaline core structure with a cyclopropyl group attached to it.

Preparation Methods

The synthesis of 2-Cyclopropylquinoxaline typically involves the condensation of o-phenylenediamine with a cyclopropyl-substituted dicarbonyl compound. This reaction is usually carried out in the presence of an acid catalyst under reflux conditions . Industrial production methods often employ green chemistry principles to minimize environmental impact and enhance cost-effectiveness .

Chemical Reactions Analysis

2-Cyclopropylquinoxaline undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and specific catalysts. The major products formed depend on the type of reaction and the reagents used .

Scientific Research Applications

2-Cyclopropylquinoxaline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclopropylquinoxaline involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activities by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors to modulate signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

2-Cyclopropylquinoxaline can be compared with other quinoxaline derivatives such as:

The uniqueness of this compound lies in its cyclopropyl group, which imparts distinct steric and electronic characteristics, influencing its reactivity and biological activity .

Properties

Molecular Formula

C11H10N2

Molecular Weight

170.21 g/mol

IUPAC Name

2-cyclopropylquinoxaline

InChI

InChI=1S/C11H10N2/c1-2-4-10-9(3-1)12-7-11(13-10)8-5-6-8/h1-4,7-8H,5-6H2

InChI Key

RDVLTQFWTYTNTP-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3N=C2

Origin of Product

United States

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